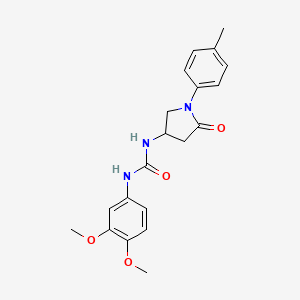

1-(3,4-Dimethoxyphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3,4-Dimethoxyphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a highly functionalized urea derivative. Urea derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The structure of the compound suggests that it may possess interesting chemical and biological properties, which could be explored for various applications, including as potential anticancer agents.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. For instance, 5-dialkylamino-4-pyrrolin-3-ones, which are precursors to functionalized ureas, can be synthesized from the cyclocondensation of amidines with dimethyl acetylenedicarboxylate (DMAD). These compounds can then undergo photooxygenation to yield the desired ureas through a 1,2-dioxetane cleavage mechanism . Additionally, diaryl ureas can be designed and synthesized using computer-aided design, which allows for the creation of compounds with specific antiproliferative activities against cancer cell lines .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This moiety can engage in hydrogen bonding and other non-covalent interactions, which are crucial for the biological activity of these compounds. The substitution pattern on the phenyl rings and the nature of the heterocyclic components can significantly influence the molecular conformation and, consequently, the biological activity .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions. For example, the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones leads to the formation of functionalized ureas. These compounds can further undergo cyclization to form 2-oxazolidinones in methanol or be converted into 2-oxazolinones upon catalytic hydrogenation . The reactivity of urea derivatives can also be influenced by the presence of substituents on the phenyl rings, which can affect the electronic properties of the molecule and its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of dimethoxy groups and a pyrrolidinyl moiety in the compound suggests potential solubility in organic solvents, which is beneficial for medicinal chemistry applications. The anion coordination chemistry of urea-based ligands also indicates that these compounds can form stable complexes with inorganic oxo-anions, displaying a variety of hydrogen bond motifs . These properties are essential for the development of urea derivatives as therapeutic agents, as they influence the compound's bioavailability and interaction with biological targets.

Applications De Recherche Scientifique

Applications in Electrochemistry and Material Science

Electron Transfer Across Hydrogen Bonds

Urea derivatives have been studied for their role in facilitating electron transfer across hydrogen bonds. Research on ruthenium and osmium complexes featuring urea ligands has provided evidence that such structures can maintain dimeric formations through hydrogen bonding, crucial for electron transfer processes in nonpolar solvents (M. Pichlmaier et al., 2009). This study indicates the potential of urea derivatives in designing redox-active materials and sensors.

Medicinal Chemistry and Drug Design

Anticancer Agents

Urea derivatives have been identified as significant fragments in medicinal chemistry, with specific compounds showing potent antiproliferative effects against various cancer cell lines. This highlights the potential of urea derivatives in the development of new anticancer agents (Jian Feng et al., 2020).

Corrosion Inhibition

Some urea derivatives, specifically 1,3,5-triazinyl urea derivatives, have shown effective corrosion inhibition for mild steel in acidic solutions. These compounds form protective layers on the steel surface, indicating their potential use in industrial applications to prevent corrosion (B. Mistry et al., 2011).

Optical and Electronic Properties

Nonlinear Optical Properties

The electronic, optical, and nonlinear optical properties of chalcone derivatives have been assessed, showing potential applications in optoelectronic device fabrications due to their significant second and third harmonic generation values. This suggests the utility of urea derivatives in the development of materials for optical and electronic devices (M. Shkir et al., 2018).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13-4-7-16(8-5-13)23-12-15(11-19(23)24)22-20(25)21-14-6-9-17(26-2)18(10-14)27-3/h4-10,15H,11-12H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFTZMYHXAJVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006271.png)

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)